1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[1,2-a]pyrimidine derivatives, have been reported to target toll-like receptor 7 (tlr7) . TLR7 is a pattern recognition receptor (PRR) that plays a critical role in the innate immune response .
Mode of Action
For instance, some TLR7 agonists can trigger an immune response against viral infections .
Result of Action
If it acts as a tlr7 agonist, it could potentially stimulate an immune response that helps the body fight off viral infections .
Biochemical Analysis
Biochemical Properties
1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby modulating the activity of these pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can modulate metabolic pathways, leading to changes in the levels of key metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific proteins and enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, it may inhibit a kinase enzyme, resulting in reduced phosphorylation of target proteins and subsequent changes in cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage or disruption of normal physiological processes . Threshold effects are often observed, where a certain dosage level is required to achieve a significant biological effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit an enzyme involved in glycolysis, leading to changes in glucose metabolism and energy production within the cell . These interactions can have significant effects on overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via a specific membrane transporter and subsequently bind to intracellular proteins that direct its distribution to particular organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes .
Properties
IUPAC Name |
6-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-7-9-17(10-8-16)15-24-22(28)19-14-18-21(26(19)12-5-13-30-2)25-20-6-3-4-11-27(20)23(18)29/h3-4,6-11,14H,5,12-13,15H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVNCXPUPZXNSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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